Stereochemical Identity Drives GPR119 Agonist Potency: (S)- vs (R)-Enantiomer Comparison
In a GPR119 agonist program, the (S)-enantiomer of a closely related 1-(piperidin-1-yl)propan-1-one derivative (where the cyclopropylmethyl group is directly attached to the piperidine nitrogen) exhibited an EC50 of 15 nM in a cAMP accumulation assay, while the corresponding (R)-enantiomer showed an EC50 of >10,000 nM, representing a >660-fold stereospecific potency difference [1]. This demonstrates that the (S)-configuration, which is precisely defined in the target compound, is a critical determinant of target engagement.
| Evidence Dimension | In vitro potency (EC50) at the human GPR119 receptor |
|---|---|
| Target Compound Data | EC50 = 15 nM (for the (S)-enantiomer of a structurally analogous 1-(piperidin-1-yl)propan-1-one) |
| Comparator Or Baseline | EC50 > 10,000 nM (for the corresponding (R)-enantiomer) |
| Quantified Difference | >660-fold stereospecific potency window |
| Conditions | cAMP accumulation assay in HEK293 cells overexpressing human GPR119 |
Why This Matters
Procuring the correct (S)-enantiomer is non-negotiable for programs targeting GPR119 or related GPCRs, as the wrong enantiomer yields an inactive fragment that will fail to engage the target in lead optimization.
- [1] Patent WO2014052379A1 / EP 2900242 A1. Substituted cyclopropyl piperidinyl compounds. Merck Sharp & Dohme Corp., 2015. View Source
